4,4-Difluoropentyl methanesulfonate
Overview
Description
4,4-Difluoropentyl methanesulfonate is a chemical compound with the molecular formula C6H12F2O3S and a molecular weight of 202.22 g/mol . It is characterized by the presence of two fluorine atoms attached to the fourth carbon of a pentyl chain, which is further bonded to a methanesulfonate group. This compound is typically used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4,4-Difluoropentyl methanesulfonate involves the reaction of 4,4-difluoropentanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:
4,4-Difluoropentanol+Methanesulfonyl chloride→4,4-Difluoropentyl methanesulfonate+HCl
Chemical Reactions Analysis
4,4-Difluoropentyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4-Difluoropentyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine:
Industry: The compound may be used in the development of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4,4-Difluoropentyl methanesulfonate primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the attack of nucleophiles on the carbon atom bonded to the fluorine atoms. This reactivity can be exploited in various synthetic applications .
Comparison with Similar Compounds
Similar compounds to 4,4-Difluoropentyl methanesulfonate include other alkyl methanesulfonates and fluorinated alkyl compounds. Some examples are:
- 4-Fluorobutyl methanesulfonate
- 4,4-Difluorobutyl methanesulfonate
- Pentyl methanesulfonate
The uniqueness of this compound lies in the presence of two fluorine atoms, which can significantly alter its reactivity and properties compared to non-fluorinated or singly fluorinated analogs .
Properties
IUPAC Name |
4,4-difluoropentyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2O3S/c1-6(7,8)4-3-5-11-12(2,9)10/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOCSVPVBRVTKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOS(=O)(=O)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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